2,4-Dichloro-3-ethyl-6-nitrophenol
Overview
Description
2,4-Dichloro-3-ethyl-6-nitrophenol is an organic compound with the molecular formula C8H7Cl2NO3. It is characterized by its light yellow to orange crystalline appearance and is known for its high polarity and solubility in organic solvents like methanol . This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
2,4-Dichloro-3-ethyl-6-nitrophenol can be synthesized through the nitration of 2,4-dichlorophenol acetic acid. The reaction involves treating 2,4-dichlorophenol acetic acid with concentrated nitric acid and sulfuric acid, resulting in the formation of this compound . This method is commonly used in industrial settings due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,4-Dichloro-3-ethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4-dichloro-3-ethyl-6-aminophenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-3-ethyl-6-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and dyes.
Biology: The compound is studied for its potential biological activities and interactions with different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in laboratory settings.
Industry: It serves as a precursor in the production of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-ethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or disrupt cellular processes by interacting with proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dichloro-3-ethyl-6-nitrophenol can be compared with other similar compounds such as:
2,4-Dichloro-6-nitrophenol: This compound has a similar structure but lacks the ethyl group, which can affect its chemical properties and applications.
2,4-Dichloro-3-methyl-6-nitrophenol: The presence of a methyl group instead of an ethyl group can lead to differences in reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
2,4-dichloro-3-ethyl-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCECQSAPGJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40888783 | |
Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99817-36-4 | |
Record name | 2,4-Dichloro-3-ethyl-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99817-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099817364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,4-dichloro-3-ethyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40888783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-3-ethyl-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 99817-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-3-ethyl-6-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D25RLM3TCQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,4-Dichloro-3-ethyl-6-nitrophenol?
A: this compound is an important intermediate in the synthesis of developers used in color photography. [, , ]
Q2: What are the starting materials and key reactions involved in the synthesis of this compound?
A2: The synthesis begins with p-nitroethylbenzene. The key reactions involved are:
- Chlorination: p-nitroethylbenzene is chlorinated using Trichloroisocyanuric acid (TCIA). [, ]
- Alkalization: The chlorinated product is then subjected to alkalization. [, ]
- Acidification: Finally, acidification leads to the formation of this compound. [, ]
Q3: What are the advantages of using TCIA as the chlorinating agent in this synthesis?
A3: TCIA offers several benefits over traditional chlorinating agents:
- Ease of Handling: TCIA is easier and safer to handle compared to other chlorinating agents. []
- Process Control: The reaction progress using TCIA can be easily monitored. []
- Environmental Friendliness: The use of TCIA makes the chlorination process milder and more environmentally friendly. []
Q4: Have any studies investigated the environmental impact of this compound and similar compounds?
A: Yes, one study investigated the removal efficiency of various phenols, including this compound, from sewage treatment plants and assessed their potential ecological risks. The study identified the presence of this compound in the effluent of sewage treatment plants, highlighting the need for effective removal strategies to minimize its environmental impact. []
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